3-(2,2,2-Trifluoroacetyl)benzoic acid

Beschreibung

BenchChem offers high-quality 3-(2,2,2-Trifluoroacetyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroacetyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

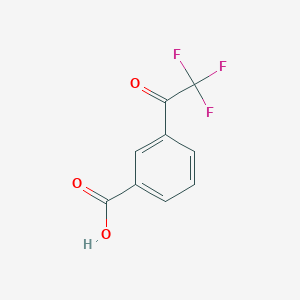

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADNFKCBLPCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626748 | |

| Record name | 3-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-05-1 | |

| Record name | 3-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroacetyl)benzoic acid (CAS No. 213598-05-1), a versatile fluorinated aromatic carboxylic acid.[1] This document delves into its synthesis, physicochemical properties, and its critical role as a building block in medicinal chemistry and materials science. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. We will explore the rationale behind its synthetic route, its handling and storage requirements, and its applications in the development of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoroacetyl group, in particular, is a powerful electron-withdrawing moiety that can significantly influence the electronic properties of an aromatic system. 3-(2,2,2-Trifluoroacetyl)benzoic acid presents a unique combination of a reactive carboxylic acid handle and a trifluoroacetyl group on a benzene ring, making it a valuable intermediate for the synthesis of complex, highly functionalized molecules.[1] This guide will serve as a detailed resource for understanding and applying this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 3-(2,2,2-Trifluoroacetyl)benzoic acid

| Property | Value | Source |

| CAS Number | 213598-05-1 | [1] |

| Molecular Formula | C₉H₅F₃O₃ | [1] |

| Molecular Weight | 218.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 94-95 °C | |

| Boiling Point | 316.1±42.0 °C at 760 mmHg | |

| Solubility | Moderately soluble in common organic solvents | [1] |

| Storage | 2-8 °C in a tightly sealed container under anhydrous conditions | [1] |

Safety and Handling:

3-(2,2,2-Trifluoroacetyl)benzoic acid is classified as harmful and an irritant. Appropriate personal protective equipment, including nitrile gloves and safety goggles, should be worn when handling this compound.[1] It is sensitive to moisture and may hydrolyze in aqueous environments.[1] Therefore, all handling and storage should be conducted under anhydrous conditions. In case of spillage, the area should be cleaned with a damp cloth, and the waste disposed of according to local regulations.[1]

Synthesis and Mechanism

The synthesis of aryl trifluoromethyl ketones from their corresponding carboxylic acids is a valuable transformation in organic chemistry. A robust and scalable method for this conversion is crucial for the accessibility of building blocks like 3-(2,2,2-Trifluoroacetyl)benzoic acid.

Synthetic Approach: Trifluoromethylation of Benzoic Acids

A highly efficient method for the synthesis of aryl trifluoromethyl ketones involves the direct trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source and an anhydride as an activating agent. This approach avoids the use of harsh conditions or pre-functionalized starting materials.

The proposed mechanism for this transformation involves the in situ formation of a mixed anhydride intermediate from the starting carboxylic acid and the activating anhydride. This is followed by the nucleophilic addition of the trifluoromethyl group from TMSCF₃ to the activated carbonyl carbon. Subsequent elimination of the carboxylate leaving group yields the desired aryl trifluoromethyl ketone.

Caption: Proposed reaction pathway for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic acid.

Experimental Protocol: General Procedure for Trifluoromethylation

The following is a general experimental procedure adapted from a reliable source for the synthesis of aryl trifluoromethyl ketones from benzoic acids. This protocol should be optimized for the specific synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic acid.

Materials:

-

3-Carboxybenzoic acid (Isophthalic acid)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Trifluoroacetic anhydride (TFAA) or other suitable activating anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Cesium fluoride (CsF)

-

Anhydrous anisole (PhOMe) or other suitable high-boiling solvent

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried 25 mL Schlenk tube, add the starting carboxylic acid (0.2 mmol), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.).

-

Under a nitrogen atmosphere, add anhydrous anisole (2 mL), TMSCF₃ (0.6 mmol, 3.0 equiv.), and TFAA (0.4 mmol, 2.0 equiv.).

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C for 15 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

Applications in Drug Discovery and Materials Science

The unique structural features of 3-(2,2,2-Trifluoroacetyl)benzoic acid make it a valuable building block in both medicinal chemistry and materials science.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of highly functionalized aromatic compounds.[1] The trifluoroacetyl group can act as a handle for further chemical modifications, while the carboxylic acid functionality can be crucial for target engagement and improving the pharmacokinetic profile of a drug candidate.[1] It is primarily utilized in the development of enzyme inhibitors and receptor modulators.[1] For instance, benzoic acid derivatives have been investigated as inhibitors of influenza neuraminidase, acetylcholinesterase, and carbonic anhydrase. While a specific drug synthesized from 3-(2,2,2-trifluoroacetyl)benzoic acid is not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For example, the core structure is related to compounds investigated as anti-hyperlipidemic agents and SARS-CoV-2 nsp14 methyltransferase inhibitors.[2][3]

Materials Science

In the field of materials science, 3-(2,2,2-Trifluoroacetyl)benzoic acid can be used as a monomer for the creation of polymers with specific electronic and optical properties.[1] The presence of the electron-withdrawing trifluoroacetyl and carboxylic acid groups significantly influences the electronic nature of the aromatic ring, which can be leveraged to tailor the properties of the resulting materials.[1]

Conclusion

3-(2,2,2-Trifluoroacetyl)benzoic acid is a valuable and versatile building block for researchers in both academia and industry. Its synthesis, while requiring careful handling of moisture-sensitive reagents, is achievable through established methodologies. The unique combination of a carboxylic acid and a trifluoroacetyl group on an aromatic core provides a platform for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its effective use in future research and development endeavors.

References

-

Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design - PubMed. (URL: [Link])

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (URL: [Link])

-

3-(2,2,2-trifluoroacetyl)benzoic acid - AOBChem USA. (URL: [Link])

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (URL: [Link])

-

Pharmaceutical applications of hot-melt extrusion: part I - PubMed - NIH. (URL: [Link])

-

Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed. (URL: [Link])

-

3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC - NIH. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

-

The solubility of benzoic acid in seven solvents. - ResearchGate. (URL: [Link])

-

3-(2,2,2-trifluoroethyl)benzoic acid (C9H7F3O2) - PubChemLite. (URL: [Link])

-

Benzoic acid, 3-(trifluoroacetylamino)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2-(2,2,2-Trifluoroethoxy)benzoic acid - PubChem. (URL: [Link])

-

Benzoic acid - Wikipedia. (URL: [Link])

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(2,2,2-Trifluoroacetyl)benzoic acid

Foreword: Understanding a Versatile Fluorinated Building Block

3-(2,2,2-Trifluoroacetyl)benzoic acid is a bifunctional aromatic compound of significant interest in contemporary chemical research. Its structure, featuring a carboxylic acid and an electron-withdrawing trifluoroacetyl group on a benzene ring, imparts a unique combination of reactivity and electronic properties. This makes it a valuable intermediate and building block in medicinal chemistry for developing enzyme inhibitors and receptor modulators, as well as in materials science for synthesizing polymers with tailored electronic and optical characteristics.[1] The physical properties of this compound are not merely data points; they are critical parameters that govern its handling, reaction kinetics, purification, and ultimate application. This guide provides a comprehensive examination of these properties, grounded in experimental data and theoretical principles, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for interpreting its physical behavior.

| Identifier | Value |

| Chemical Name | 3-(2,2,2-Trifluoroacetyl)benzoic acid |

| CAS Number | 213598-05-1[1][2][3] |

| Molecular Formula | C₉H₅F₃O₃[1][2] |

| Molecular Weight | 218.13 g/mol [1] |

| SMILES | O=C(O)C1=CC=CC(C(C(F)(F)F)=O)=C1[3] |

| InChI Key | UQADNFKCBLPCTM-UHFFFAOYSA-N |

Molecular Structure: The molecule consists of a benzoic acid core substituted at the meta-position with a trifluoroacetyl group. The strong electron-withdrawing nature of both the carboxylic acid and the trifluoroacetyl group significantly influences the electronic distribution within the aromatic ring.

Core Physical and Thermal Properties

These properties are fundamental to the practical handling, storage, and use of the compound in a laboratory or industrial setting.

| Property | Value | Significance & Expert Insight |

| Appearance | White to off-white crystalline solid[1] | The crystalline nature suggests a well-ordered solid-state structure. Any significant deviation in color may indicate impurities or degradation. |

| Melting Point | 94-95 °C | A sharp, defined melting point is a primary indicator of high purity. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice. This temperature is also a critical upper limit for certain reaction or drying conditions to avoid phase changes. |

| Boiling Point | 316.1 ± 42.0 °C (at 760 mmHg) | This is a predicted value. Experimental determination via distillation is often impractical for compounds like this, as they may decompose at such high temperatures. This value is primarily useful for computational modeling and assessing volatility. |

| Storage | 2-8 °C, tightly sealed, under anhydrous conditions[1] | The compound is sensitive to moisture and may hydrolyze.[1] Refrigerated storage in a desiccated environment is crucial to prevent degradation and maintain its structural integrity over time. The "anhydrous conditions" directive is key; atmospheric moisture can react with the highly electrophilic carbonyl carbon of the trifluoroacetyl group. |

Solubility Profile

The solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification.

| Solvent Class | Solubility | Mechanistic Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The carboxylic acid group can engage in hydrogen bonding with protic solvents, facilitating dissolution. |

| Polar Aprotic (e.g., THF, Acetone, DMSO) | Moderately Soluble to Soluble | The overall polarity of the molecule, driven by the two carbonyl groups and the carboxylic acid proton, allows for favorable dipole-dipole interactions with these solvents. |

| Non-Polar (e.g., Toluene, Hexane) | Sparingly Soluble to Insoluble | The high polarity of the functional groups makes it difficult for the molecule to be effectively solvated by non-polar solvents, where only weak van der Waals forces are possible. |

| Aqueous | Sensitive | The compound is sensitive to moisture and may hydrolyze in aqueous environments.[1] While the carboxylic acid group can be deprotonated to form a more soluble carboxylate salt in basic solutions, prolonged exposure to water, especially under non-neutral pH, risks degradation. |

Spectroscopic Fingerprint: Elucidating Structure

Spectroscopic data provides an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within the molecule. The spectrum is a direct reflection of the vibrational modes of its covalent bonds.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4] |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid Carbonyl | This sharp, strong absorption confirms the presence of the acid's carbonyl group. Its position is influenced by conjugation with the aromatic ring.[5] |

| ~1700 - 1680 | C=O stretch | Ketone Carbonyl | The trifluoroacetyl ketone carbonyl stretch is also expected in this region, likely overlapping with the carboxylic acid C=O. The electron-withdrawing fluorine atoms can shift this frequency. |

| ~1300 - 1100 | C-F stretch | Trifluoromethyl Group | Strong, characteristic absorptions in this region are indicative of the C-F bonds. |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | These absorptions are typical for the skeletal vibrations of the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, verified spectra for this exact compound are not publicly available in the search results, we can predict the expected features based on established chemical principles and data from analogous structures like 3-(trifluoromethyl)benzoic acid.[6]

¹H NMR:

-

Aromatic Protons (δ 7.5 - 8.5 ppm): The four protons on the aromatic ring would appear in this region. Due to the strong de-shielding effect of the two electron-withdrawing substituents, their chemical shifts will be downfield. The substitution pattern will lead to complex splitting (multiplets).

-

Carboxylic Acid Proton (δ > 10 ppm): The acidic proton is typically highly de-shielded and often appears as a broad singlet far downfield.

¹³C NMR:

-

Carbonyl Carbons (δ > 165 ppm): The carbons of the carboxylic acid and the ketone group would be observed in this region.

-

Aromatic Carbons (δ 120 - 140 ppm): The six carbons of the benzene ring will appear here. The carbons directly attached to the substituents will have distinct chemical shifts from the others.

-

Trifluoromethyl Carbon (δ ~115 - 125 ppm, quartet): The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

Experimental Protocols for Property Verification

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol: Melting Point Determination

This protocol ensures an accurate assessment of the compound's melting point, a key purity indicator.

Caption: Workflow for accurate melting point determination.

Causality Behind the Protocol:

-

Fine Powder: Using a finely ground powder ensures uniform packing and efficient, even heat transfer throughout the sample, preventing localized melting that could skew the results.

-

Slow Heating Rate: Approaching the melting point slowly (1-2 °C/minute) is critical. It allows the sample and the thermometer to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the temperature at which the phase change occurs. A rapid heating rate will cause the recorded temperature to overshoot the true melting point.

Protocol: Qualitative Solubility Assessment

This method provides a systematic way to characterize the solubility profile across a range of common laboratory solvents.

Caption: Step-by-step workflow for qualitative solubility testing.

Trustworthiness Through Self-Validation: This protocol establishes a semi-quantitative framework. By using a fixed amount of solute and incremental volumes of solvent, it allows for a consistent comparison across different solvents, moving beyond a simple "yes/no" to a more descriptive scale (e.g., soluble, sparingly soluble, insoluble). This systematic approach ensures the results are reliable and internally consistent.

Safety Profile

Handling this compound requires adherence to standard laboratory safety practices.

| Category | Information |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendation: Always handle 3-(2,2,2-Trifluoroacetyl)benzoic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]

References

-

3-(2,2,2-trifluoroacetyl)benzoic acid. AOBChem USA. [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. aobchem.com [aobchem.com]

- 3. 213598-05-1|3-(2,2,2-Trifluoroacetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-(2,2,2-Trifluoroacetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,2,2-Trifluoroacetyl)benzoic acid, a key intermediate in pharmaceutical synthesis and materials science.[1] In the absence of extensive empirical data, this document synthesizes theoretical principles, predictive models, and established experimental protocols to offer a robust framework for understanding and determining its solubility. We delve into the physicochemical properties influencing solubility, present estimated solubility data in a range of common organic solvents, and provide detailed, field-proven methodologies for experimental validation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their work.

Introduction: The Significance of 3-(2,2,2-Trifluoroacetyl)benzoic Acid

3-(2,2,2-Trifluoroacetyl)benzoic acid (TFABA), with a molecular formula of C9H5F3O3 and a molecular weight of 218.13 g/mol , is a fluorinated aromatic carboxylic acid of significant interest in several scientific domains.[1] Its structure, featuring both a trifluoroacetyl group and a carboxylic acid moiety on a benzene ring, imparts unique electronic properties and reactivity.[1] These characteristics make it a valuable building block in medicinal chemistry for the development of enzyme inhibitors and receptor modulators, as well as in materials science for creating specialized polymers.[1]

Understanding the solubility of TFABA is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and is a critical parameter in drug discovery, influencing bioavailability and efficacy.[2] This guide will address the theoretical and practical aspects of TFABA solubility, providing a scientifically grounded resource for laboratory applications.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For TFABA, the key functional groups are the carboxylic acid (-COOH) and the trifluoroacetyl (-COCF3) groups.

-

Carboxylic Acid Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This property generally confers solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols.[3]

-

Trifluoroacetyl Group: The trifluoroacetyl group is strongly electron-withdrawing and contributes to the overall polarity of the molecule. The fluorine atoms can participate in weaker hydrogen bonding.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.[3]

The interplay of these groups results in a molecule with a balance of polar and nonpolar characteristics, leading to "moderate solubility in common organic solvents" as qualitatively described in the literature.[1] TFABA is also noted to be sensitive to moisture, which can lead to hydrolysis, a critical consideration for storage and handling.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For TFABA, this means its solubility will be highest in solvents that can effectively solvate both its polar (carboxylic acid and trifluoroacetyl groups) and nonpolar (benzene ring) regions.

Thermodynamically, the dissolution process is governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) of solution. For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid solute and the pure solvent.

Predicted Solubility of 3-(2,2,2-Trifluoroacetyl)benzoic Acid

In the absence of publicly available experimental solubility data for 3-(2,2,2-Trifluoroacetyl)benzoic acid, we present predicted solubility values based on the principles of chemical similarity and the known solubility of benzoic acid and its derivatives.[4][5][6] The presence of the trifluoroacetyl group is expected to increase polarity compared to benzoic acid, potentially enhancing solubility in polar aprotic solvents while maintaining some solubility in polar protic and nonpolar solvents.

| Solvent | Predicted Solubility Range (g/L) at 25°C | Rationale |

| Methanol | 150 - 250 | High, due to hydrogen bonding with the carboxylic acid and polar interactions. |

| Ethanol | 100 - 200 | High, similar to methanol but slightly lower due to the increased nonpolar character of ethanol.[7] |

| Acetone | 200 - 300 | Very high, as acetone is a polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid. |

| Acetonitrile | 80 - 150 | Good, as a polar aprotic solvent. |

| Dichloromethane | 50 - 100 | Moderate, due to dipole-dipole interactions. Benzoic acid itself is soluble in dichloromethane.[8][9] |

| Ethyl Acetate | 100 - 180 | Good, as a moderately polar solvent capable of accepting hydrogen bonds. |

| Toluene | 20 - 50 | Lower, as a nonpolar solvent, but some solubility is expected due to the aromatic ring. |

| Water | < 5 | Low, due to the significant nonpolar character of the benzene ring and trifluoroacetyl group, though the carboxylic acid provides some limited aqueous solubility.[10][11] |

Disclaimer: The solubility data presented in this table are estimations based on chemical principles and data for analogous compounds. Experimental verification is strongly recommended for any application requiring precise solubility values.

Experimental Determination of Solubility: A Step-by-Step Protocol

The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12][13][14]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.[13][15]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(2,2,2-Trifluoroacetyl)benzoic acid (e.g., 20-30 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[13]

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13] A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is recommended for the analysis of aromatic carboxylic acids.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detection: Monitor the absorbance at a wavelength where 3-(2,2,2-Trifluoroacetyl)benzoic acid has a strong chromophore, likely in the range of 230-280 nm. A UV scan of a standard solution should be performed to determine the optimal wavelength.

-

Calibration: Prepare a series of standard solutions of 3-(2,2,2-Trifluoroacetyl)benzoic acid of known concentrations in the mobile phase.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Data Interpretation and Reporting

The solubility should be reported in standard units such as g/L, mg/mL, or molarity (mol/L) at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results and to report the mean and standard deviation.

Conclusion

References

-

Quora. How do you perform the shake flask method to determine solubility? [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

- Pires, M., & Franco, R. W. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

-

Homework.Study.com. Briefly explain why you would expect benzoic acid to be soluble in the two solvents water and dichloromethane. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. [Link]

-

Scribd. Benzoic Acid Solubility in Water. [Link]

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

SciRP.org. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. [Link]

-

NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

University of Canterbury. Solubility of Organic Compounds. [Link]

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. researchgate.net [researchgate.net]

- 3. aobchem.com [aobchem.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. echemi.com [echemi.com]

- 10. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 11. scribd.com [scribd.com]

- 12. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 13. kinampark.com [kinampark.com]

- 14. [PDF] Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids | Semantic Scholar [semanticscholar.org]

- 15. Towards higher scientific validity and regulatory acceptance of predictive models for PFAS - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04341F [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 3-(2,2,2-Trifluoroacetyl)benzoic acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-(2,2,2-Trifluoroacetyl)benzoic acid (CAS No. 213598-05-1). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure the highest standards of safety and scientific integrity.

Section 1: Chemical Identity and Properties

3-(2,2,2-Trifluoroacetyl)benzoic acid is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring both a carboxylic acid and an electron-withdrawing trifluoroacetyl group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science.[1] Understanding its properties is the first step in a robust risk assessment.

-

Appearance: Typically a white to off-white crystalline solid.[1]

-

Molecular Formula: C₉H₅F₃O₃[1]

-

Molecular Weight: 218.13 g/mol [1]

| Identifier | Value | Source |

| CAS Number | 213598-05-1 | ChemShuttle[1] |

| Molecular Formula | C₉H₅F₃O₃ | ChemShuttle[1] |

| Molecular Weight | 218.13 g/mol | ChemShuttle[1] |

| Physical State | Solid | Thermo Fisher Scientific[2] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its acidic nature and irritant properties. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, while the carboxylic acid provides proton-donating capabilities, contributing to its irritant effects.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |

Expert Analysis of Hazards:

-

Dermal and Ocular Hazard: As a carboxylic acid, the compound can cause significant irritation and, in the case of eyes, serious damage upon direct contact.[4][5] The solid, dusty nature of the compound increases the risk of accidental eye exposure.

-

Respiratory Hazard: Inhalation of the dust can irritate the respiratory tract, leading to symptoms like coughing and sore throat.[2][3][4] This is a common hazard for acidic, powdered reagents.

-

Ingestion Hazard: The compound is classified as harmful if swallowed, with potential symptoms including gastric pain and nausea.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All work must be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is required for procedures that may generate dust, such as weighing or transferring the solid.[3]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[6][7]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale & Causality |

| Eye/Face | Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield is recommended when handling larger quantities.[6] | Protects against splashes and airborne dust, preventing severe eye damage.[4] |

| Hand | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[8] | Provides a primary barrier to prevent skin irritation upon contact.[2][6] Proper glove removal technique is critical to avoid cross-contamination. |

| Body | A lab coat or chemical-resistant suit.[4][9] | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable, even within a fume hood.[4][9] | Minimizes the risk of inhaling irritant dust, which can cause respiratory tract irritation.[3] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to be a self-validating system for the routine handling of 3-(2,2,2-Trifluoroacetyl)benzoic acid.

1. Pre-Operational Checks:

- Verify that the chemical fume hood is operational and the sash is at the appropriate height.

- Ensure safety shower and eyewash station are unobstructed.[7]

- Don all required PPE as specified in Section 3.

- Read the Safety Data Sheet (SDS) before handling the chemical for the first time.[8]

2. Weighing and Transfer:

- Conduct all weighing and transfer operations inside a chemical fume hood to contain dust.

- Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.

- Close the container tightly immediately after use.[2][6]

3. In-Reaction Use:

- When adding to a reaction vessel, do so slowly and carefully.

- If adding to a liquid, be aware of potential exothermic reactions, especially with bases.

- Maintain constant vigilance and do not leave the reaction unattended without proper safety measures in place.[7]

4. Post-Operational Procedure:

- Decontaminate the spatula and work surface.

- Carefully remove PPE, avoiding contact with contaminated surfaces.

- Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]

subgraph "cluster_prep" {

label = "1. Preparation";

style = "rounded";

bgcolor = "#E8F0FE";

Prep [label="Don PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Verify [label="Verify Fume Hood\n& Eyewash Station", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_handling" {

label = "2. Handling (in Fume Hood)";

style = "rounded";

bgcolor = "#E6F4EA";

Weigh [label="Weigh Solid\n(Anti-static weigh boat)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Transfer [label="Transfer to Reaction Vessel", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_cleanup" {

label = "3. Cleanup & Storage";

style = "rounded";

bgcolor = "#FEF7E0";

Seal [label="Seal Primary Container", fillcolor="#FBBC05", fontcolor="#202124"];

Clean [label="Decontaminate Workspace\n& Tools", fillcolor="#FBBC05", fontcolor="#202124"];

Dispose [label="Dispose of Waste\n(See Section 7)", fillcolor="#FBBC05", fontcolor="#202124"];

Store [label="Store Properly\n(See Section 5)", fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_final" {

label = "4. Final Steps";

style = "rounded";

bgcolor = "#FCE8E6";

Doff [label="Remove PPE", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Wash [label="Wash Hands Thoroughly", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Prep -> Verify -> Weigh [lhead=cluster_handling];

Weigh -> Transfer;

Transfer -> Seal [lhead=cluster_cleanup];

Seal -> Clean -> Dispose -> Store;

Store -> Doff [lhead=cluster_final];

Doff -> Wash;

}

Caption: Standard Operating Procedure for Safe Handling.

Section 5: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] The storage area should be secure, accessible only to authorized personnel.

-

Incompatible Materials: Segregation from incompatible materials is critical.[8]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

-

Skin Contact: Take off contaminated clothing immediately.[2] Wash off with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation persists, get medical attention.[2][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[2][3] Call a poison center or doctor if you feel unwell.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[3] Seek medical attention.[4]

-

Spill Response:

-

Evacuate non-essential personnel from the area.[3]

-

Ensure adequate ventilation.

-

Wearing full PPE, sweep up the spilled solid, avoiding dust formation.[2][3][6]

-

Collect the material in a suitable, closed container for disposal.[2][3]

-

Do not let the product enter drains.[3]

-

Clean the affected area thoroughly.

-

Caption: Decision Tree for Emergency Spill Response.

Section 7: Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.

-

Procedure: Dispose of contents and container to an approved waste disposal plant.[2] Collect waste in suitable, labeled, and closed containers.[3] Do not dispose of down the drain or in general trash.

Section 8: References

-

NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 4-(2,2,2-Trifluoroacetyl)benzoic acid. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

-

PubChem. 4-(Trifluoroacetyl)benzoic acid. [Link]

-

Microlit. (2025). Chemical Compatibility Chart. [Link]

-

PubChem. 2-(2,2,2-Trifluoroethoxy)benzoic acid. [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage. [Link]

-

Princeton EHS. Section 7: Safe Work Practices and Procedures. [Link]

-

RIFM. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. [Link]

-

Möller Chemie. Benzoic acid - Safety data sheet. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. angenechemical.com [angenechemical.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2,2,2-Trifluoroacetyl)benzoic acid

Introduction

3-(2,2,2-Trifluoroacetyl)benzoic acid (CAS No. 213598-05-1), a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a trifluoroacetyl group and a carboxylic acid moiety on a benzene ring, imparts unique electronic properties and offers versatile handles for synthetic modifications.[1] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a predictive framework for its identification and characterization.

Due to the limited availability of published experimental spectra for 3-(2,2,2-Trifluoroacetyl)benzoic acid, this guide will leverage data from the closely related analogue, 3-(trifluoromethyl)benzoic acid, and fundamental principles of spectroscopy to forecast the salient features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust baseline for researchers and drug development professionals engaged in the synthesis and application of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and in this case, fluorine environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(2,2,2-Trifluoroacetyl)benzoic acid is expected to be dominated by signals from the aromatic protons. The electron-withdrawing nature of both the carboxylic acid and the trifluoroacetyl groups will deshield the aromatic protons, shifting them downfield. The substitution pattern on the benzene ring will lead to a complex splitting pattern.

Key Predicted Resonances:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 8.5 | Multiplet |

| Carboxylic Acid H | 10.0 - 13.0 | Singlet (broad) |

Rationale: The chemical shifts of aromatic protons in benzoic acid derivatives are well-documented.[2][3][4] The presence of two meta-directing, electron-withdrawing groups will result in significant downfield shifts for all aromatic protons compared to benzene (δ 7.26 ppm). The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, a characteristic feature of carboxylic acids.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbons and the carbons attached to the fluorine atoms will have characteristic chemical shifts.

Key Predicted Resonances:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling |

| Carboxylic Acid C=O | 165 - 175 | - |

| Trifluoroacetyl C=O | 180 - 190 | Quartet (²JCF) |

| CF₃ | 115 - 125 | Quartet (¹JCF) |

| Aromatic C | 125 - 140 | - |

Rationale: The chemical shifts are predicted based on data for 3-(trifluoromethyl)benzoic acid and related structures.[2][5] The carbonyl carbon of the carboxylic acid will appear in the typical region for this functional group. The carbonyl of the trifluoroacetyl group will be further downfield due to the electron-withdrawing effect of the CF₃ group and will exhibit coupling to the three fluorine atoms. The carbon of the trifluoride group will be observed as a quartet due to one-bond coupling with the fluorine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. A single peak is expected for the three equivalent fluorine atoms of the trifluoroacetyl group.

Key Predicted Resonance:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCF₃ | -70 to -80 |

Rationale: The chemical shift of the trifluoroacetyl group is influenced by the electronic environment. In a system like 3-(2,2,2-Trifluoroacetyl)benzoic acid, the chemical shift is expected to be in the typical range for trifluoroacetyl groups attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(2,2,2-Trifluoroacetyl)benzoic acid will be characterized by the stretching vibrations of the carboxylic acid and the trifluoroacetyl group.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, due to hydrogen bonding |

| C-H (Aromatic) | 3100 - 3000 | Sharp, weak to medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=O (Trifluoroacetyl) | 1740 - 1720 | Strong, sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium to weak |

| C-F | 1300 - 1100 | Strong, multiple bands |

Rationale: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[6][7][8][9] The carbonyl stretching frequency of the carboxylic acid is expected in the typical range. The carbonyl of the trifluoroacetyl group will likely appear at a slightly higher wavenumber due to the inductive effect of the fluorine atoms. The strong C-F stretching vibrations will be a prominent feature in the fingerprint region.

Experimental Protocol: IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The molecular weight of 3-(2,2,2-Trifluoroacetyl)benzoic acid is 218.13 g/mol .[1][10] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 218.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 218 | [M]⁺ |

| 201 | [M - OH]⁺ |

| 190 | [M - CO]⁺ |

| 149 | [M - COOH - F]⁺ |

| 121 | [M - COCF₃]⁺ |

| 97 | [COCF₃]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale: The fragmentation pattern is predicted based on the known fragmentation of benzoic acid and trifluoromethyl ketones.[11][12] Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway. Decarbonylation can also occur. Cleavage of the bond between the aromatic ring and the trifluoroacetyl group is expected, leading to the [M - COCF₃]⁺ ion. The [COCF₃]⁺ fragment itself should also be observable.

Experimental Protocol: Mass Spectrometry (EI)

Caption: Workflow for Electron Ionization (EI) Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-(2,2,2-Trifluoroacetyl)benzoic acid. The presented NMR, IR, and MS data, derived from the analysis of a close structural analogue and fundamental spectroscopic principles, serve as a valuable reference for the identification and characterization of this important molecule. The detailed experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification remains paramount, and it is our hope that this guide will facilitate and inform such empirical studies.

References

- Supporting Information for a scientific article. (URL not provided)

- Supplementary Information - The Royal Society of Chemistry. (URL not provided)

-

Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. ([Link])

-

Spectral Database for Organic Compounds - Wikipedia. ([Link])

-

Spectral Database for Organic Compounds - Re3data.org. ([Link])

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. ([Link])

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. ([Link])

- Iron-Catalyzed Three-Components Intermolecular Trifluoroalkyl-Esterification of Styrenes with NaSO2CF3 and Benzoic Acids 1. Gene. (URL not provided)

-

Benzoic acid, 3-(trifluoroacetylamino)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

-

AIST:Spectral Database for Organic Compounds,SDBS. ([Link])

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL not provided)

- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (URL not provided)

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. ([Link])

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. ([Link])

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. ([Link])

-

3-(Trifluoromethyl)benzoic acid - the NIST WebBook. ([Link])

-

Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha - CORE. ([Link])

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX - Slideshare. ([Link])

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Trifluoromethylated Aromatics

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity and binding affinity. 3-(2,2,2-Trifluoroacetyl)benzoic acid is a prime example of a fluorinated aromatic carboxylic acid that serves as a versatile and high-value building block.[1] Its structure, featuring both a powerful electron-withdrawing trifluoroacetyl group and a carboxylic acid handle, makes it an invaluable intermediate for the synthesis of highly functionalized compounds, including enzyme inhibitors, receptor modulators, and advanced polymers with tailored electronic characteristics.[1][2] This guide provides a detailed exploration of a modern and efficient synthetic approach to this key intermediate, grounded in established chemical principles and designed for practical application by researchers in drug discovery and chemical development.

Overview of Synthetic Strategies

The synthesis of aryl trifluoromethyl ketones has traditionally presented challenges, often relying on multi-step sequences, harsh reaction conditions, or pre-functionalized, expensive starting materials.[3] Classical methods such as Friedel-Crafts acylation with trifluoroacetic anhydride or related reagents can be effective but may require strong Lewis or Brønsted acid catalysts and can suffer from regioselectivity issues.[4][5] Alternative routes involving organometallic reagents, while powerful, often show limited functional group tolerance.[3]

Recent advancements have focused on more direct and versatile methods. A particularly robust strategy involves the direct trifluoromethylation of benzoic acids. This approach leverages the wide availability and low cost of carboxylic acids as starting materials.[3] The key to this transformation is the in situ activation of the carboxylic acid, which facilitates a nucleophilic addition-elimination reaction with a suitable trifluoromethyl source. This guide will focus on a state-of-the-art protocol using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethylating agent, a method noted for its efficiency and broad substrate compatibility.[3]

Core Synthesis Protocol: Direct Trifluoromethylation of Benzoic Acid

This section details an efficient, one-pot procedure for the synthesis of aryl trifluoromethyl ketones directly from benzoic acids, adapted from a methodology reported by Chen et al. in Organic Letters.[3] The causality behind each procedural step is explained to provide a deeper understanding of the reaction system.

Physicochemical Properties of Target Compound

| Property | Value | Source(s) |

| CAS Number | 213598-05-1 | [1][6][7] |

| Molecular Formula | C₉H₅F₃O₃ | [1][6] |

| Molecular Weight | 218.13 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥95% | [1][6] |

| Storage | 2-8 °C, tightly sealed, anhydrous conditions | [1] |

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic trifluoromethylation reaction. The carboxylic acid starting material is first activated in situ by trifluoroacetic anhydride (TFAA) to form a highly reactive mixed anhydride intermediate. This activation is crucial as the carboxylic acid itself is not sufficiently electrophilic. Subsequently, the trifluoromethyl anion, delivered from TMSCF₃, attacks the activated carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating trifluoroacetate to yield the final aryl trifluoromethyl ketone product.[3]

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Materials & Reagents:

-

3-Carboxybenzaldehyde (or other suitable benzoic acid derivative)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

-

Trifluoroacetic anhydride (TFAA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Cesium fluoride (CsF)

-

Anisole (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried 25 mL Schlenk tube with a magnetic stir bar

-

Nitrogen or Argon gas line with manifold

-

Syringes for liquid transfer

-

Standard glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar into a 25 mL Schlenk tube and oven-dry all glassware thoroughly.

-

Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Charge the tube with the benzoic acid derivative (1.0 equiv.), DMAP (2.5 equiv.), and CsF (2.5 equiv.).

-

Causality: An inert, anhydrous atmosphere is critical to prevent the hydrolysis of TFAA and the quenching of reactive intermediates. CsF acts as a fluoride source to activate the TMSCF₃ reagent.

-

-

Addition of Reagents:

-

Under the inert atmosphere, add anhydrous anisole (to make a ~0.1 M solution) via syringe.

-

Sequentially add TFAA (2.0 equiv.) and TMSCF₃ (3.0 equiv.) via syringe.

-

Causality: TFAA serves as the activating agent for the carboxylic acid.[3] TMSCF₃ is the nucleophilic source of the trifluoromethyl group.[3] Adding them at this stage initiates the reaction.

-

-

Reaction Conditions:

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Causality: Elevated temperature is required to drive the reaction to completion, overcoming the activation energy for the nucleophilic attack and subsequent elimination steps.

-

-

Work-up and Extraction:

-

After 15 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Causality: The water quench stops the reaction and dissolves inorganic salts. Extraction with EtOAc transfers the organic product from the aqueous phase. The NaHCO₃ wash removes acidic residues (like trifluoroacetic acid), and the brine wash removes residual water.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the specific substrate but a gradient of ethyl acetate in hexanes is a common starting point.

-

Causality: Purification is necessary to remove unreacted starting materials, reagents, and any side products, yielding the pure 3-(2,2,2-trifluoroacetyl)benzoic acid.

-

Experimental Workflow Diagram

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aobchem.com [aobchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A-Technical-Guide-to-3-(2,2,2-Trifluoroacetyl)benzoic-Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(2,2,2-Trifluoroacetyl)benzoic acid (TFABA), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The document delves into the unique chemical properties conferred by the trifluoroacetyl group, outlines synthetic methodologies, explores its reactivity, and details its applications as a versatile building block. Emphasis is placed on the practical aspects of its use, including detailed experimental protocols and characterization data, to support researchers in leveraging this compound for the development of novel pharmaceuticals and advanced materials.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a powerful and widely adopted strategy in modern drug discovery. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When this group is adjacent to a carbonyl, it forms a trifluoromethyl ketone (TFMK), a functional group with exceptional reactivity and utility.[1]

3-(2,2,2-Trifluoroacetyl)benzoic acid (TFABA) merges the advantageous properties of the TFMK moiety with the versatile functionality of a benzoic acid. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the electronic properties of the aromatic ring and enhances the electrophilicity of the ketone.[1][2] This makes TFABA an invaluable intermediate for synthesizing complex molecules, particularly as a building block for enzyme inhibitors and receptor modulators in pharmaceutical research.[2]

Physicochemical Properties and Characterization

TFABA typically presents as a white to off-white crystalline solid with moderate solubility in common organic solvents.[2] Its stability is contingent on proper storage; it should be kept in a tightly sealed container under anhydrous conditions at 2-8°C to prevent degradation, as it is sensitive to moisture.[2]

Table 1: Core Properties of 3-(2,2,2-Trifluoroacetyl)benzoic acid

| Property | Value | Source |

| CAS Number | 213598-05-1 | [2][3] |

| Molecular Formula | C9H5F3O3 | [2][3] |

| Molecular Weight | 218.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Storage | 2-8°C, under anhydrous conditions | [2] |

| SMILES | O=C(O)c1cccc(c1)C(=O)C(F)(F)F | [2] |

Characterization of TFABA is typically achieved through standard spectroscopic methods. Proton NMR (¹H NMR) will show characteristic aromatic proton signals, while fluorine NMR (¹⁹F NMR) will display a singlet corresponding to the -CF3 group. Carbon NMR (¹³C NMR) will reveal the presence of the two carbonyl carbons (ketone and carboxylic acid) and the aromatic carbons. Infrared (IR) spectroscopy will show characteristic stretches for the O-H of the carboxylic acid, the C=O of both the acid and the ketone, and C-F bonds.

Synthesis Methodologies

The synthesis of aryl trifluoromethyl ketones, including TFABA, can be approached through several routes. A common strategy involves the trifluoromethylation of a pre-functionalized benzoic acid derivative.

One effective method involves the direct trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent like trifluoroacetic anhydride (TFAA).[4] This approach is advantageous as it often proceeds with high yields and tolerates a wide range of functional groups. The mechanism is believed to involve the in situ formation of a mixed anhydride, which is then susceptible to nucleophilic attack by the trifluoromethyl anion generated from TMSCF3.[4]

Another potential pathway involves a Grignard reaction starting from a protected 3-bromobenzoic acid derivative, such as its ethyl ester. The Grignard reagent can then react with a trifluoroacetylating agent, like ethyl trifluoroacetate, followed by deprotection to yield the final product.

Diagram 1: General Synthetic Approach via Trifluoromethylation

Caption: Synthesis of TFABA via activation and trifluoromethylation.

Reactivity and Chemical Transformations

The chemical behavior of TFABA is dictated by its two primary functional groups: the trifluoromethyl ketone and the carboxylic acid.

Reactivity of the Trifluoromethyl Ketone

The strong electron-withdrawing effect of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic.[1] This enhanced reactivity is a defining feature of TFMKs.

-

Hydration: In aqueous environments, TFMKs readily form stable gem-diol hydrates. This hydrate can act as a transition-state analog for enzymes that hydrolyze esters or amides, making TFMKs potent enzyme inhibitors.[1][5]

-

Nucleophilic Addition: The ketone is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the construction of more complex molecular architectures and is central to its use in developing covalent inhibitors.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid group undergoes standard transformations, providing another handle for synthetic elaboration:

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

-

Amidation: Coupling with amines, often facilitated by peptide coupling reagents (e.g., EDC, HATU), forms amides. This is a crucial reaction for integrating TFABA into peptide-based or other complex drug candidates.

Diagram 2: Reactivity Map of TFABA

Caption: Key chemical transformations of TFABA's functional groups.

Applications in Research and Development

TFABA is a valuable building block with applications spanning multiple scientific domains.

-

Medicinal Chemistry: Its primary application is in the development of pharmaceuticals. The TFMK moiety is a known pharmacophore for inhibiting various enzymes, such as proteases and esterases. The carboxylic acid group can be used to improve pharmacokinetic properties or to engage with specific binding sites on a biological target.[2] It serves as a key intermediate for creating highly functionalized aromatic compounds.[2]

-

Materials Science: TFABA can be utilized as a monomer for creating specialized polymers. The presence of the fluorinated group can impart unique electronic, optical, and thermal properties to the resulting materials.[2]

Experimental Protocols

The following section provides a generalized, literature-informed protocol for the synthesis of an aryl trifluoromethyl ketone from a benzoic acid precursor.

Protocol 1: Synthesis of Aryl Trifluoromethyl Ketone from Benzoic Acid

Disclaimer: This protocol is a representative example based on published methods.[4] Researchers must conduct their own risk assessment and optimization for their specific substrate and laboratory conditions.

Objective: To synthesize an aryl trifluoromethyl ketone via direct trifluoromethylation of the corresponding benzoic acid.

Materials:

-

Aryl carboxylic acid (1.0 equiv.)

-

4-Dimethylaminopyridine (DMAP) (2.5 equiv.)

-

Cesium Fluoride (CsF) (2.5 equiv.)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (3.0 equiv.)

-

Trifluoroacetic Anhydride (TFAA) (2.0 equiv.)

-

Anisole (PhOMe), anhydrous (as solvent)

-

Ethyl Acetate (EtOAc)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl carboxylic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Under the inert atmosphere, add anhydrous anisole (2 mL), TMSCF3 (0.6 mmol), and TFAA (0.4 mmol) via syringe.

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 15 hours.

-

Workup: Cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl trifluoromethyl ketone.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry.

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for aryl trifluoromethyl ketone synthesis.

Conclusion

3-(2,2,2-Trifluoroacetyl)benzoic acid is a highly versatile and valuable chemical intermediate. The unique electronic properties imparted by the trifluoroacetyl group create a powerful electrophilic center, while the carboxylic acid provides a convenient handle for further synthetic diversification. These dual functionalities make it an attractive building block for medicinal chemists developing novel enzyme inhibitors and for materials scientists designing advanced functional polymers. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in scientific research and development.

References

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. Available from: [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. Available from: [Link]

-

The Reaction of Trifluoromethyl Ketones and Trialkylphosphines - ACS Publications. Available from: [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 2021, 23, 4930-4934. Available from: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. Available from: [Link]

-

3-(2,2,2-trifluoroacetyl)benzoic acid - AOBChem USA. Available from: [Link]

-

Preparation of 3-bromobenzoic acid - PrepChem.com. Available from: [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. Available from: [Link]

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available from: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

-

PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 - EPO. Available from: [Link]

- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents.

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 3. aobchem.com [aobchem.com]

- 4. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Sourcing and Application of 3-(2,2,2-Trifluoroacetyl)benzoic Acid

Executive Summary

This technical guide provides an in-depth analysis of 3-(2,2,2-Trifluoroacetyl)benzoic acid (CAS No. 213598-05-1), a specialized fluorinated building block critical for advanced applications in pharmaceutical development and materials science. We will explore its chemical properties, identify reliable commercial suppliers, detail necessary quality control procedures, and outline its primary applications. This document is intended for researchers, chemists, and procurement specialists who require a comprehensive understanding of sourcing and utilizing this valuable synthetic intermediate.